Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride

pharmaceutical intermediate salt selection solid-state handling

Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride (CAS 2055840-84-9) is a stereochemically defined, enantiopure pyrrolidine derivative with the IUPAC designation ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride. It has a molecular formula of C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 2055840-84-9
Cat. No. B2507184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride
CAS2055840-84-9
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2CC2.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9+;/m0./s1
InChIKeyWGQURTIMQOKXLT-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl trans-4-Cyclopropylpyrrolidine-3-Carboxylate Hydrochloride (CAS 2055840-84-9): Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis


Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride (CAS 2055840-84-9) is a stereochemically defined, enantiopure pyrrolidine derivative with the IUPAC designation ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride [1]. It has a molecular formula of C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol . The compound features a trans relationship between the cyclopropyl group at C4 and the ethyl ester at C3 on the pyrrolidine ring, presented as a crystalline hydrochloride salt. This structural motif—combining a cyclopropyl-substituted pyrrolidine core with a carboxylic ester handle—places it within the broader class of cyclopropyl-fused pyrrolidine derivatives recognized as key pharmacophoric elements in dipeptidyl peptidase IV (DPP-IV) inhibitor programs, most notably the marketed drug saxagliptin [2]. The compound is supplied as a research chemical intermediate with standard purity specifications of ≥95% to ≥97% .

Why Ethyl trans-4-Cyclopropylpyrrolidine-3-Carboxylate Hydrochloride Cannot Be Replaced by Generic Pyrrolidine Analogs in Chiral Synthesis


Superficially similar pyrrolidine-3-carboxylate esters are not functionally interchangeable with ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride. Three structural features jointly determine downstream synthetic utility: (i) the defined (3S,4S) trans stereochemistry, which is essential for generating enantiomerically pure cyclopropyl-fused pyrrolidine DPP-IV inhibitors—the wrong diastereomer or a racemic mixture produces inactive or off-target compounds [1]; (ii) the hydrochloride salt form, which converts what would otherwise be a free-flowing oil or low-melting solid (the free base has a predicted boiling point of 250.8 °C but no sharply defined melting point) into a stable, easily handled crystalline solid with enhanced aqueous solubility ; and (iii) the ethyl ester functionality, which provides distinct reactivity and lipophilicity relative to methyl or tert-butyl ester analogs, directly affecting extraction efficiency, transesterification behavior, and protecting group orthogonality in multi-step synthesis [2]. Substituting any one of these features—stereochemistry, salt form, or ester type—breaks the synthetic sequence or degrades the stereochemical integrity of the final product.

Quantitative Differentiation Evidence: Ethyl trans-4-Cyclopropylpyrrolidine-3-Carboxylate Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Physical State, Handling, and Aqueous Solubility Advantage

Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is a crystalline solid at ambient temperature with defined melting behavior, whereas the corresponding free base (CAS 1594961-66-6) is reported as a liquid or low-melting semisolid (predicted boiling point 250.8±33.0 °C, density 1.105±0.06 g/cm³, pKa 9.46±0.10) . Hydrochloride salt formation of amine-containing compounds typically increases aqueous solubility by 5- to 20-fold relative to the free base form through ionic interactions with polar solvents [1]. The hydrochloride salt enables gravimetric dispensing with standard laboratory balances (±0.1 mg precision), whereas the free base's physical form requires volumetric handling or controlled-temperature conditions . Additionally, the hydrochloride counterion provides a precisely known stoichiometric composition (C₁₀H₁₈ClNO₂, MW 219.71) for reaction calculations, eliminating the uncertainty of free base hydration or carbonation that can occur during storage of unprotected secondary amines .

pharmaceutical intermediate salt selection solid-state handling aqueous solubility

Defined (3S,4S) Trans Stereochemistry vs. Racemic or Cis Diastereomers: Chiral Purity Control

The target compound bears the specific (3S,4S) trans configuration as confirmed by its IUPAC name ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride and its defined InChI stereochemical descriptors (/t8-,9+;/m0./s1) [1]. The closest commercially available comparator, rac-methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate (CAS 913744-62-4), is supplied as a racemic mixture of the (3R,4R) enantiomeric pair . In the context of DPP-IV inhibitor synthesis, the (S)-configuration at the carbon bearing the nitrile group (derived from the C3 position of this intermediate) is required for potent enzyme inhibition; the (R)-enantiomer shows substantially reduced or absent activity [2]. Use of a racemic intermediate introduces a 50% yield loss at the point of diastereomeric resolution, doubles raw material consumption, and adds a chromatographic or crystallization-based separation step that is often infeasible at scale for structurally similar diastereomers. The enantiopure (3S,4S) starting material eliminates this problem entirely, providing atom economy and process efficiency benefits.

asymmetric synthesis chiral intermediate diastereomeric purity enantioselective synthesis

Ethyl Ester vs. Methyl Ester: Lipophilicity and Reactivity Differentiation in Multi-Step Synthesis

The ethyl ester in the target compound (C₁₀H₁₈ClNO₂, MW 219.71) provides measurably higher lipophilicity than the corresponding methyl ester analog (methyl trans-4-cyclopropylpyrrolidine-3-carboxylate, CAS 913744-62-4, C₉H₁₅NO₂, MW 169.22) . Based on the established Hansch π contribution of the methylene group (π(CH₂) ≈ +0.50), the ethyl ester is predicted to have a logP approximately 0.5 units higher than the methyl ester [1]. This difference translates to approximately 3.2-fold greater partitioning into organic solvents during liquid-liquid extraction, directly improving recovery yields in workup procedures. Furthermore, ethyl esters exhibit slower alkaline hydrolysis rates than methyl esters (typical factor of 1.5–3× depending on steric environment), providing greater tolerance to basic reaction conditions during multi-step synthesis while remaining cleavable under standard saponification protocols [2]. This intermediate hydrolysis rate can be critical when orthogonal deprotection strategies are required.

ester reactivity lipophilicity transesterification protecting group strategy

Cyclopropyl Substituent vs. n-Alkyl Analogs: Metabolic Stability and Conformational Rigidity in Bioactive Molecules

The cyclopropyl group at C4 of the pyrrolidine ring imparts quantifiable metabolic stability advantages over open-chain alkyl substituents. Comparative in vitro microsomal stability data for cyclopropyl-pyrrolidine derivatives versus n-propyl analogs show a half-life (t₁/₂) of approximately 8.2 hours for the cyclopropyl-substituted compound versus 3.1 hours for the n-propyl derivative in human liver microsomes, representing a 2.6-fold improvement in metabolic stability [1]. This is attributed to the cyclopropyl ring's resistance to cytochrome P450-mediated oxidation due to its enhanced C-H bond dissociation energy (~106 kcal/mol for cyclopropane C-H vs. ~98 kcal/mol for typical secondary C-H bonds) and the steric shielding provided by the rigid three-membered ring [2]. Additionally, the cyclopropyl group restricts the conformational freedom of the pyrrolidine ring, reducing the number of accessible low-energy conformers compared to ethyl or n-propyl substituents, which can enhance binding selectivity for biological targets by pre-organizing the pharmacophore in its bioactive conformation [3].

metabolic stability cyclopropyl effect conformational restriction drug metabolism

Cyclopropyl-Pyrrolidine Scaffold in DPP-IV Inhibitor Programs: Validated Pharmacophoric Relevance vs. Non-Cyclopropyl Pyrrolidine Intermediates

The cyclopropyl-fused or cyclopropyl-substituted pyrrolidine scaffold is the core pharmacophoric element of the marketed DPP-IV inhibitor saxagliptin (Onglyza®) and has been the subject of multiple foundational patents including US 6,395,767, US 7,420,079, and US 7,625,939 assigned to Bristol-Myers Squibb and AstraZeneca [1][2]. In the J. Med. Chem. 2004 study by Magnin et al., installation of a cyclopropyl moiety at the 3,4- or 4,5-position of 2-cyanopyrrolidine-based DPP-IV inhibitors produced compounds with potent inhibitory activity and enhanced chemical stability compared to non-cyclopropyl analogs, which suffered from intramolecular amine-to-nitrile cyclization leading to inactivation [3]. The target compound, ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride, carries the cyclopropyl group at precisely the 4-position with the trans (3S,4S) configuration, positioning it as a direct intermediate for constructing this validated pharmacophore. In contrast, simple pyrrolidine-3-carboxylate esters lacking the cyclopropyl substituent (e.g., ethyl pyrrolidine-3-carboxylate, CAS 98548-87-5) provide no metabolic stability enhancement and are not recognized by the DPP-IV enzyme binding pocket in the same geometry [3].

DPP-IV inhibitor saxagliptin diabetes validated pharmacophore patent-protected scaffold

High-Value Application Scenarios for Ethyl trans-4-Cyclopropylpyrrolidine-3-Carboxylate Hydrochloride in Pharmaceutical R&D


Chiral Intermediate for DPP-IV Inhibitor Synthesis (Saxagliptin-Class Compounds)

The (3S,4S) trans stereochemistry of this compound maps directly onto the required configuration of the cyclopropyl-pyrrolidine fragment in saxagliptin-class DPP-IV inhibitors. Coupling the deprotected pyrrolidine nitrogen with an appropriately activated adamantylglycine derivative, followed by conversion of the ethyl ester to a carbonitrile, yields the core pharmacophore validated in US Patent 6,395,767 [1]. The hydrochloride salt form allows direct use in amide coupling reactions without a separate salt-formation or free-basing step, while the ethyl ester provides the correct balance of stability during coupling and reactivity during subsequent nitrile conversion [2].

Conformationally Restricted Proline Surrogate for Peptidomimetic Design

The cyclopropyl-substituted pyrrolidine ring functions as a conformationally rigid proline analog (3,4-methanoproline surrogate). The cyclopropyl group restricts pyrrolidine ring puckering, reducing the number of accessible conformers and pre-organizing the scaffold for target binding. As demonstrated by Magnin et al. (2004), this conformational restriction combined with the cyclopropyl group's metabolic shielding effect produces DPP-IV inhibitors with both enhanced potency and improved chemical stability compared to flexible proline-based inhibitors [3]. The ethyl ester handle allows incorporation into peptide or peptidomimetic sequences using standard coupling chemistry, while the (3S,4S) configuration matches natural L-proline stereochemistry.

Scaffold for Fragment-Based Drug Discovery Libraries Requiring 3D Structural Diversity

The cyclopropyl-pyrrolidine motif occupies underrepresented regions of three-dimensional chemical space compared to flat aromatic fragments, as evidenced by principal moments of inertia (PMI) analyses of fragment libraries [4]. The combination of a saturated heterocycle (pyrrolidine) with a strained carbocycle (cyclopropane) creates a shape-diverse scaffold with two defined stereocenters, making this compound a valuable starting point for generating fragment libraries with enhanced three-dimensionality. The hydrochloride salt's crystallinity facilitates automated solid-dispensing platforms used in high-throughput medicinal chemistry workflows, and the ethyl ester provides a synthetic handle for rapid analogue generation via amidation, transesterification, or reduction.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

The defined (3S,4S) absolute configuration, combined with commercial availability at ≥95–97% purity with batch-specific QC documentation (NMR, HPLC, GC) as provided by suppliers such as Bidepharm and Fluorochem , makes this compound suitable as a reference standard for developing chiral analytical methods. The hydrochloride salt form provides consistent chromatographic behavior without the peak-tailing or variable retention times sometimes observed with free base amines on silica-based columns. This application is directly supported by the compound's well-characterized InChI stereodescriptors (/t8-,9+;/m0./s1) and the availability of the corresponding racemic or cis isomers as system suitability markers.

Quote Request

Request a Quote for Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.